

# **Unable to Retrieve Information on "CB-86"**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | CB-86   |           |
| Cat. No.:            | B592808 | Get Quote |

An extensive search for a compound specifically designated as "**CB-86**" has not yielded any relevant information regarding its discovery, development, or mechanism of action. The search results did not identify any scientific literature, clinical trials, or patents associated with a molecule bearing this identifier.

The query returned several unrelated references containing the terms "CB" and "86" separately, including:

- A clinical trial for a different compound, CB-839 HCl (Telaglenastat)[1].
- A research paper on osteoporosis that mentions a researcher by the name of Johnston CB[2].
- A medicinal chemistry article discussing a compound with a Ki value of 86 nM, which is a
  measure of inhibitory potency, but the compound itself is not named "CB-86"[3].
- A clinical study with the identifier KEYNOTE-086, which evaluates the efficacy of Pembrolizumab in triple-negative breast cancer[4].
- A clinical trial for an anti-CD19 CAR-T cell therapy designated as CB-010[5].

These findings suggest that "**CB-86**" may be an internal project code not yet disclosed in public-facing scientific or clinical literature, a misnomer, or a compound that is in a very early stage of development with no publicly available data.



Without any specific information on the discovery, experimental protocols, quantitative data, or signaling pathways related to "**CB-86**," it is not possible to generate the requested in-depth technical guide or whitepaper. Further clarification on the compound's identity or an alternative topic would be necessary to fulfill the user's request.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Phase 1 Trial of MLN0128 (Sapanisertib) and CB-839 HCl (Telaglenastat) in Patients With Advanced NSCLC (NCI 10327): Rationale and Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pembrolizumab monotherapy for previously treated metastatic triple-negative breast cancer: cohort A of the phase II KEYNOTE-086 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Unable to Retrieve Information on "CB-86"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592808#discovery-and-development-of-cb-86]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com